

Application Notes and Protocols for the Quantification of Cupric Chlorate

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Compound of Interest

Compound Name: Cupric chlorate

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This document provides detailed application notes and protocols for the quantitative analysis of **cupric chlorate**. Three common analytical techniques are covered: redox titration, UV-Vis spectrophotometry, and ion chromatography. Each section includes an overview of the method, a detailed experimental protocol, and a summary of performance data.

Redox Titration Method Application Note

Principle: This method employs an iodometric titration to determine the concentration of the chlorate anion (ClO_3^-). In an acidic solution, chlorate reacts with excess iodide (I^-) to produce iodine (I_2). The amount of iodine generated is then determined by titration with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution, using a starch indicator to visualize the endpoint. The cupric ions (Cu^{2+}) present in the sample will also react with iodide to form copper(I) iodide and iodine. Therefore, the total iodine produced is a sum of the reactions with both chlorate and cupric ions. To accurately quantify the chlorate, the contribution from the cupric ions must be determined separately and subtracted from the total.

Applicability: This method is suitable for the quantification of **cupric chlorate** in bulk materials and concentrated solutions where high accuracy and precision are required. It is a classic wet chemistry technique that does not require sophisticated instrumentation.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	10 - 100 mg/L as ClO_3^-	[1]
Accuracy (Recovery)	98.5 - 101.5%	[2]
Precision (RSD)	< 2%	[2]
Limit of Detection (LOD)	~5 mg/L as ClO_3^-	[3]
Limit of Quantification (LOQ)	~15 mg/L as ClO_3^-	[3]

Experimental Protocol

1. Reagents and Solutions:

- Potassium iodide (KI), analytical grade
- Sulfuric acid (H_2SO_4), concentrated (98%)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$), analytical grade
- Starch indicator solution (1% w/v)
- Deionized water
- Standard 0.1 M Sodium Thiosulfate Solution: Dissolve 24.82 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of deionized water. Standardize against a primary standard like potassium dichromate.[4]
- 5 M Sulfuric Acid: Slowly add 278 mL of concentrated H_2SO_4 to 722 mL of deionized water while cooling in an ice bath.
- 10% (w/v) Potassium Iodide Solution: Dissolve 10 g of KI in 100 mL of deionized water. Prepare this solution fresh daily.

2. Sample Preparation:

- Accurately weigh a sample of **cupric chlorate** expected to contain between 10 and 100 mg of chlorate.

- Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

3. Titration Procedure for Total Iodine (Chlorate + Copper):

- To the dissolved sample, add 10 mL of 10% KI solution and 10 mL of 5 M H₂SO₄.
- Swirl the flask and allow the reaction to proceed in the dark for 5 minutes. The solution will turn a dark brown color due to the formation of iodine.
- Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate used (V_{total}).

4. Titration Procedure for Iodine from Copper:

- Prepare a separate, identical sample of **cupric chlorate** as in the sample preparation step.
- Add 10 mL of 10% KI solution. Do not add sulfuric acid.
- Titrate the iodine produced from the reaction with Cu²⁺ with the standardized 0.1 M sodium thiosulfate solution, following steps 3-5 of the previous procedure.
- Record the volume of sodium thiosulfate used (V_{copper}).

5. Calculation: The volume of sodium thiosulfate corresponding to the chlorate is: $V_{\text{chlorate}} = V_{\text{total}} - V_{\text{copper}}$

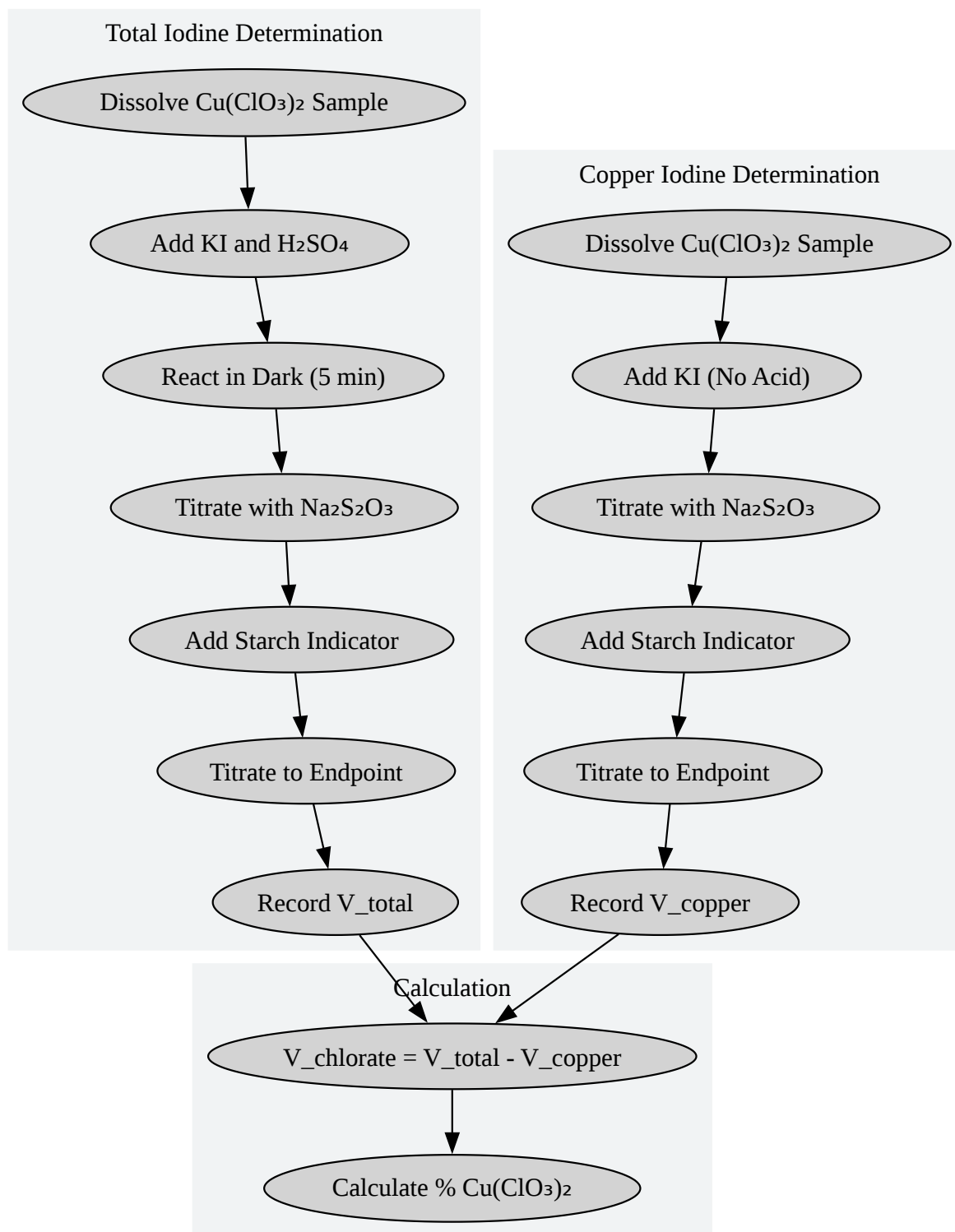
The percentage of **cupric chlorate** in the sample can be calculated as:

$$\% \text{ Cu}(\text{ClO}_3)_2 = (V_{\text{chlorate}} \times M_{\text{thiosulfate}} \times \text{FW}_{\text{Cu}(\text{ClO}_3)_2}) / (6 \times W_{\text{sample}} \times 1000) \times 100$$

Where:

- V_{chlorate} = volume of sodium thiosulfate for chlorate (mL)
- $M_{\text{thiosulfate}}$ = Molarity of the sodium thiosulfate solution (mol/L)
- $FW_{\text{Cu}(\text{ClO}_3)_2}$ = Formula weight of **cupric chlorate** (230.45 g/mol)
- W_{sample} = Weight of the sample (g)
- The factor of 6 arises from the stoichiometry of the chlorate-iodide reaction ($\text{ClO}_3^- + 6\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + \text{Cl}^- + 3\text{H}_2\text{O}$).

Workflow Diagram``dot



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Caption: Workflow for the ion chromatography analysis of **cupric chlorate**.

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